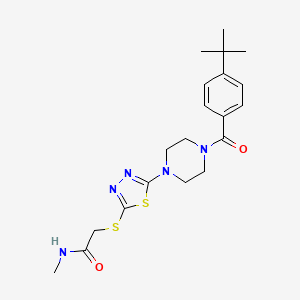
5,6-Dicyano-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dicyano-2,1,3-benzothiadiazole is an extremely high electron-deficient compound . It is used as a strong electron-accepting unit to develop a sufficiently strong donor-acceptor (D-A) interaction for NIR emission .
Synthesis Analysis
The synthesis of this compound involves the nucleophilic aromatic substitution (S N Ar) of the fluorine substituents in 4,7-di (thiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole (DTDFBT) with cyanide .Molecular Structure Analysis
The molecular structure of this compound is characterized by its strong electron-accepting properties, which are key to its function in various applications .Chemical Reactions Analysis
In the field of organic electronics, this compound is used as an acceptor in conjugated polymers. The electron affinity of the cyanated polymers was increased by up to ∼0.4 eV, resulting in red-shifted absorptions and reduced optical band gaps .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its strong electron-accepting properties, which result in red-shifted absorptions and reduced optical band gaps .科学的研究の応用
Strong Electron Acceptor in Conjugated Polymers
5,6-Dicyano-2,1,3-benzothiadiazole (DCNBT) has been identified as a novel acceptor inducing n-type behavior in conjugated polymers. The synthesis of DCNBT and its incorporation into co-polymers with donor monomers like indacenodithiophene and dithienogermole results in increased electron affinity, red-shifted absorptions, and reduced optical band gaps. These properties suggest its potential for use in field-effect transistors and other electronic applications (Casey et al., 2015).
Facilitating Direct Arylation in Electron Acceptors
DCNBT has been shown to undergo facile palladium-catalyzed C-H direct arylation with various bromoarenes, offering a pathway to synthesize electron-rich materials. This chemical behavior is significant for the development of π-conjugated materials, where DCNBT's strong electron-withdrawing properties can be beneficial (Zhang et al., 2016).
Synthesis of Cobalt Porphyrazines
The reaction of 4,5-diaminophthalodinitrile with certain reagents yields DCNBT, which can then be used to prepare cobalt porphyrazines. These compounds have been studied for their physicochemical and spectral properties, indicating potential applications in various fields including materials science (Balakirev et al., 2002).
Development of Polymer Semiconductors
DCNBT-based polymers such as PDCNBT2T and PDCNBSe2T exhibit narrow bandgaps and balanced ambipolar transport characteristics, making them suitable for applications in organic thin-film transistors. The unique properties of these polymers, derived from DCNBT, demonstrate the compound's role in enhancing the performance of electronic materials (Shi et al., 2018).
Innovative Route to 1,2-Diamino-4,5-phthalodinitrile
A new synthesis route starting from o-phenylenediamine, involving the reductive desulfurisation of DCNBT, leads to the production of 1,2-diamino-4,5-phthalodinitrile. This method is noteworthy for its use of affordable reagents and simple purification processes, highlighting the versatility of DCNBT in chemical synthesis (Burmester & Faust, 2008).
作用機序
Target of Action
Benzo[1,2,5]thiadiazole-5,6-dicarbonitrile, also known as BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE, is primarily used in the field of optical imaging . It has been found to target the gastrin-releasing peptide receptor (GRPR) , which plays a significant role in the imaging of prostate cancer .
Mode of Action
This compound interacts with its targets through fluorescence properties . It is used as a dye for in vivo NIR-II imaging of cancer . The compound’s interaction with its target results in highly specific imaging of the targeted area .
Biochemical Pathways
It is known that the compound’s fluorescence properties play a crucial role in its function . The compound is used in the field of optical imaging, where it enables the visualization of specific targets within the body .
Pharmacokinetics
It is noted that small-molecule based nir-ii dyes like this compound are promising candidates for in vivo molecular imaging due to their high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
The primary result of the action of Benzo[1,2,5]thiadiazole-5,6-dicarbonitrile is the generation of highly specific images of the targeted area . This is particularly useful in the imaging of prostate cancer, where the compound enables the visualization of the gastrin-releasing peptide receptor (GRPR) .
Action Environment
The action of Benzo[1,2,5]thiadiazole-5,6-dicarbonitrile is influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the surrounding environment . The compound is noted for its stability, being air-, thermo-, and photostable , which suggests that it maintains its efficacy under a variety of conditions.
特性
IUPAC Name |
2,1,3-benzothiadiazole-5,6-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2N4S/c9-3-5-1-7-8(12-13-11-7)2-6(5)4-10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZSBKCPMZTXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyridin-4-yl)methyl]phenol](/img/structure/B2506116.png)
![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)
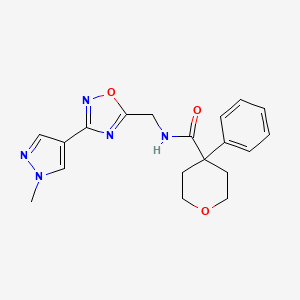
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)

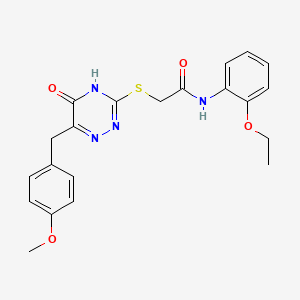
![1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2506129.png)

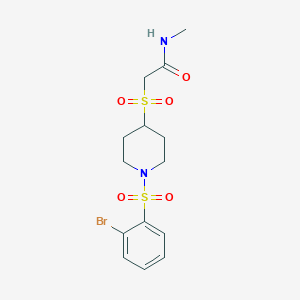
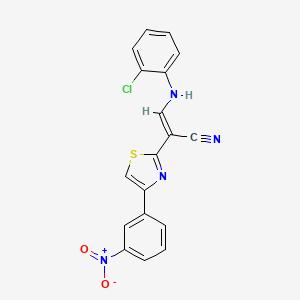
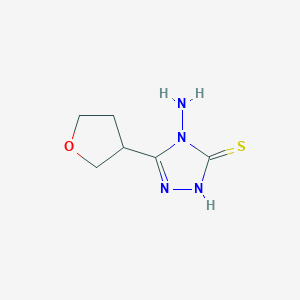
![N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide](/img/structure/B2506136.png)
